molecular formula CH4N2S B1284216 Ammonium-d4 thiocyanate CAS No. 36700-77-3

Ammonium-d4 thiocyanate

Cat. No.: B1284216
CAS No.: 36700-77-3
M. Wt: 80.15 g/mol
InChI Key: SOIFLUNRINLCBN-JBISRTOLSA-N
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Description

Ammonium-d4 thiocyanate is a deuterated form of ammonium thiocyanate, where the hydrogen atoms in the ammonium ion are replaced with deuterium. This compound has the molecular formula ND₄SCN and a molecular weight of 80.15 g/mol. It is commonly used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium-d4 thiocyanate can be synthesized by reacting deuterated ammonia (ND₃) with carbon disulfide (CS₂). The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to this compound and hydrogen sulfide (H₂S): [ \text{CS}_2 + 2 \text{ND}_3 \rightarrow \text{ND}_4\text{SCN} + \text{H}_2\text{S} ]

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of deuterated ammonia and carbon disulfide in a controlled environment to prevent contamination and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions

Ammonium-d4 thiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiocyanogen (SCN)₂.

    Reduction: It can be reduced to form thiourea (NH₂CSNH₂).

    Substitution: It can participate in nucleophilic substitution reactions to form different thiocyanate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides (R-X) are used in the presence of a base.

Major Products Formed

    Oxidation: Thiocyanogen (SCN)₂

    Reduction: Thiourea (NH₂CSNH₂)

    Substitution: Various alkyl thiocyanates (R-SCN)

Scientific Research Applications

Ammonium-d4 thiocyanate is widely used in scientific research due to its isotopic properties. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of deuterated compounds and in isotopic labeling studies.

    Biology: Employed in metabolic studies to trace the pathways of nitrogen and sulfur in biological systems.

    Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolism.

    Industry: Used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of ammonium-d4 thiocyanate involves its ability to participate in various chemical reactions due to the presence of the thiocyanate ion (SCN⁻). The deuterium atoms in the ammonium ion (ND₄⁺) do not significantly alter the chemical reactivity of the compound but provide a means to trace the compound in various reactions and processes. The thiocyanate ion can form complexes with metal ions, participate in redox reactions, and act as a nucleophile in substitution reactions.

Comparison with Similar Compounds

Ammonium-d4 thiocyanate is unique due to the presence of deuterium atoms, which makes it different from other similar compounds. Some similar compounds include:

    Ammonium thiocyanate (NH₄SCN): The non-deuterated form, commonly used in various industrial and laboratory applications.

    Guanidinium thiocyanate (C(NH₂)₃SCN): Used in the extraction of nucleic acids.

    Potassium thiocyanate (KSCN): Used in analytical chemistry to detect iron ions.

The uniqueness of this compound lies in its isotopic composition, which makes it valuable for isotopic labeling and tracing studies in various scientific fields.

Properties

IUPAC Name

tetradeuterioazanium;thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIFLUNRINLCBN-JBISRTOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][N+]([2H])([2H])[2H].C(#N)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583654
Record name (~2~H_4_)Ammonium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36700-77-3
Record name (~2~H_4_)Ammonium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36700-77-3
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